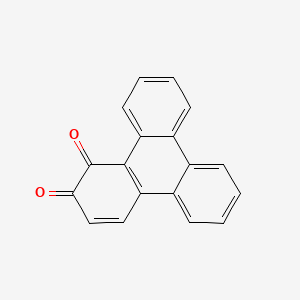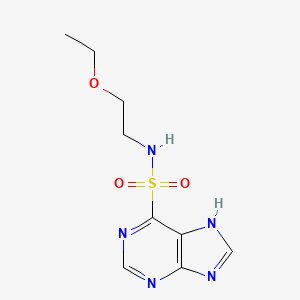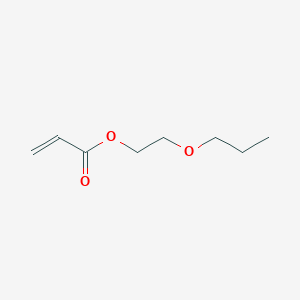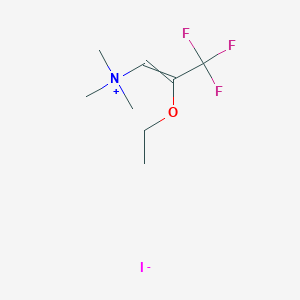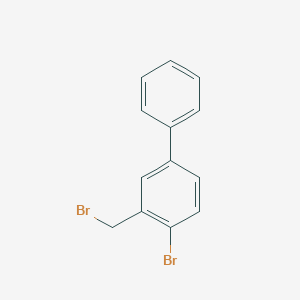
3,4,5,6,7,7-Hexamethyloct-4-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6,7,7-Hexamethyloct-4-en-3-ol: is an organic compound with the molecular formula C14H28O It is a derivative of octene, featuring multiple methyl groups and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol typically involves the alkylation of octene derivatives. One common method is the hydroboration-oxidation of 3,4,5,6,7,7-hexamethyloct-4-yne, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products:
Oxidation: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-one or 3,4,5,6,7,7-hexamethyloctanoic acid.
Reduction: Formation of 3,4,5,6,7,7-hexamethyloctane.
Substitution: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-chloride or 3,4,5,6,7,7-hexamethyloct-4-en-3-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure makes it a valuable building block for designing new materials.
Biology: In biological research, this compound can be used as a model molecule to study the effects of multiple methyl groups on the biological activity of alcohols. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In industrial applications, this compound can be used as a solvent or as an additive in lubricants and coatings. Its stability and reactivity make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to hydrogen bonding, which influences the compound’s reactivity and solubility. The presence of multiple methyl groups can also affect the compound’s steric properties, impacting its ability to participate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
3,4,5,6,7,7-Hexamethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4,5,6,7,7-Hexamethyloct-4-yne: Contains a triple bond, leading to different reactivity and applications.
3,4,5,6,7,7-Hexamethyloct-4-en-3-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical behavior.
Uniqueness: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is unique due to its combination of a hydroxyl group and multiple methyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
81786-96-1 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3,4,5,6,7,7-hexamethyloct-4-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-9-14(8,15)12(4)10(2)11(3)13(5,6)7/h11,15H,9H2,1-8H3 |
InChI-Schlüssel |
FJXBCOXWFRKTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=C(C)C(C)C(C)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


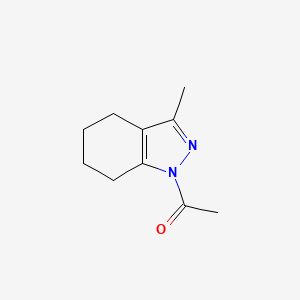
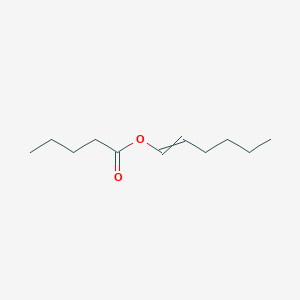
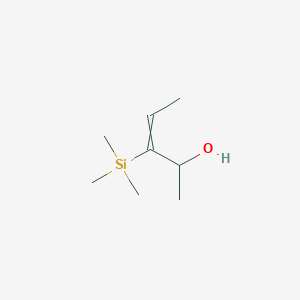

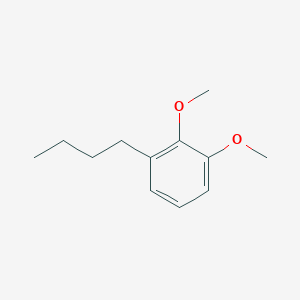

![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
